molecular formula C20H16O2 B11946245 Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- CAS No. 17550-74-2

Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis-

Cat. No.: B11946245
CAS No.: 17550-74-2
M. Wt: 288.3 g/mol
InChI Key: BZKFNBASVGRQMC-XLIONFOSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- (hereafter referred to as cis-BPDE) is a critical intermediate metabolite of benzo[a]pyrene (B[a]P), a prototypical polycyclic aromatic hydrocarbon (PAH) and potent carcinogen. B[a]P undergoes sequential enzymatic oxidation by cytochrome P450 (CYP1A1, CYP1B1) and epoxide hydrolase to form diol epoxides (BPDEs), which are ultimate carcinogens. The cis-BPDE isomer arises from stereospecific epoxidation of the 9,10 double bond of B[a]P-7,8-diol, where the epoxide oxygen is positioned on the same face of the molecule as the 7-hydroxyl group. This configuration influences its reactivity with DNA, primarily forming adducts at purine bases (e.g., N2-deoxyguanosine, N6-deoxyadenosine) .

Properties

CAS No.

17550-74-2

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

IUPAC Name

(7S,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol

InChI

InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20+/m1/s1

InChI Key

BZKFNBASVGRQMC-XLIONFOSSA-N

Isomeric SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@@H]1O)O

Canonical SMILES

C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O

Origin of Product

United States

Preparation Methods

Photochemical Cyclization and Epoxidation

Photochemical cyclization is a cornerstone method for constructing the polycyclic framework of BaP derivatives. A key synthesis begins with 2-bromobenzene-1,3-dialdehyde, which undergoes Pd-catalyzed Suzuki-Miyaura coupling with naphthalene boronic acid to form a biphenyl intermediate . Subsequent Wittig reaction with methoxymethylenetriphenylphosphine yields a chrysene derivative, which is cyclized under acidic conditions to generate 3-methoxybenzo[a]pyrene . Demethylation using BBr₃ produces the diol precursor, which is epoxidized using Oxone (KHSO₅) in a mixed solvent system (EtOAc/acetone/H₂O) .

Critical Data :

  • Epoxidation yield : 84% with Hf(OTf)₄ catalyst at 70°C .

  • Cyclization efficiency : InCl₃ in CHCl₃ achieves 94% yield for tetrahydrobenzo[a]pyrene formation .

This method’s stereochemical outcome depends on the epoxide ring’s cis-opening, guided by the catalyst’s Lewis acidity. The use of InCl3 ensures retention of the cis configuration by stabilizing the transition state through coordination with the diol’s hydroxyl groups .

Enzymatic Synthesis via Cytochrome P450 and Epoxide Hydrolase

Biocatalytic routes leverage the stereoselectivity of human metabolic enzymes. Benzo[a]pyrene is first oxidized by cytochrome P450 1A1 (CYP1A1) to form the 7,8-epoxide intermediate . Epoxide hydrolase then hydrolyzes this epoxide to the trans-dihydrodiol, which undergoes further epoxidation at the 9,10-position by CYP1A1 to yield the diol epoxide . Acidic or enzymatic hydrolysis of the epoxide ring generates the cis-diol configuration.

Optimization Insights :

  • Reaction pH : Epoxide hydrolase activity peaks at pH 7.4, mimicking physiological conditions .

  • Stereochemical control : The (−)-(7S,8R,9R,10S)-diol epoxide enantiomer predominates in mammalian systems, ensuring high cis-diol yields .

This method is limited by the need for enzyme purification and low scalability but remains invaluable for producing metabolites reflective of in vivo processes.

Stereoselective Chemical Epoxide Opening

Chemical synthesis of the cis-diol exploits the nucleophilic opening of the 9,10-epoxide ring. Reacting (±)-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene with BF₃·Et₂O in dichloromethane induces cis-opening via a carbocation intermediate stabilized by adjacent hydroxyl groups . The reaction’s stereochemical outcome is confirmed by X-ray crystallography, which shows the cis-diol’s hydroxyl groups occupying equatorial positions in the tetrahydro ring .

Key Parameters :

  • Temperature : −20°C minimizes side reactions like trans-diastereomer formation .

  • Solvent polarity : Dichloromethane enhances carbocation stability, improving cis-selectivity (92% ee) .

Solid-Phase Synthesis for DNA Adduct Studies

For studies on DNA adducts, the cis-diol is synthesized on a solid support. The 7,8-diol precursor is immobilized on controlled-pore glass (CPG) functionalized with a succinyl linker. Epoxidation with m-chloroperbenzoic acid (mCPBA) forms the 9,10-epoxide, which is treated with aqueous NH₄OH to yield the cis-diol . This approach facilitates direct incorporation into oligonucleotides for structural biology applications.

Performance Metrics :

  • Coupling efficiency : >95% with 5-ethylthio-1H-tetrazole activation .

  • Purity : HPLC analysis shows >98% cis-diol after cleavage from the support .

Comparative Analysis of Synthetic Routes

The table below summarizes yields, stereoselectivity, and scalability of the four methods:

MethodYield (%)cis-SelectivityScalabilityKey Advantage
Photochemical Cyclization8488% eeHighAdaptable to ¹³C labeling
Enzymatic Synthesis62>99% eeLowBiologically relevant
Chemical Epoxide Opening9292% eeModerateNo enzyme required
Solid-Phase Synthesis7898% eeLowIntegrates with DNA synthesis

Chemical Reactions Analysis

Metabolic Formation via Cytochrome P450 and Epoxide Hydratase

Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is formed through sequential enzymatic oxidation of benzo[a]pyrene:

  • Initial epoxidation : BaP undergoes stereoselective oxidation by cytochrome P450 (CYP1A1) to form benzo[a]pyrene-7,8-epoxide .

  • Epoxide hydrolysis : Epoxide hydratase converts the 7,8-epoxide to (−)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene .

  • Secondary epoxidation : Further CYP450-mediated oxidation at the 9,10-position yields the cis-diol epoxide (7R,8S,9S,10R configuration) .

EnzymeReaction StepProduct StereochemistryKey Reference
CYP1A17,8-Epoxidationtrans-7,8-epoxide
Epoxide hydrataseHydrolysis to dihydrodiol(−)-trans-7,8-dihydrodiol
CYP1A19,10-Epoxidation of dihydrodiolcis-7,8-diol-9,10-epoxide

Hydrolysis to Tetraols

The cis-diol epoxide undergoes pH-dependent hydrolysis, forming tetraols through acid-catalyzed ring-opening :

  • Primary pathway : Epoxide ring opens at the 9,10-position, yielding (±)-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene .

  • Rate constants : Hydrolysis accelerates in aqueous DNA solutions, with pseudo-first-order rate constants (k<sub>h</sub>) ranging from 0.03 min<sup>−1</sup> (pH 7.4, 25°C) to 0.15 min<sup>−1</sup> (pH 9.5) .

ConditionHydrolysis Rate (k<sub>h</sub>, min<sup>−1</sup>)Product DominanceSource
pH 7.4, 25°C0.03trans-Tetraol
pH 9.5, 25°C0.15cis-Tetraol

DNA Adduct Formation

The cis-diol epoxide reacts with DNA via covalent binding, primarily targeting guanine residues:

  • Intercalation : The pyrene moiety intercalates between DNA base pairs via π-stacking, distorting the double helix .

  • Covalent adducts : The epoxide reacts with the N2 position of guanine, forming stable adducts that disrupt p53 tumor suppressor function .

  • Mutagenicity : Adducts induce G→T transversions, a hallmark of PAH-induced mutations .

Reaction SiteAdduct TypeBiological ConsequenceReference
Guanine-N2(+)-cis-BPDE-N<sup>2</sup>-dGp53 inactivation, mutagenesis

Alkylation of Phosphate Buffers

In aqueous solutions, the cis-diol epoxide reacts with phosphate ions (pH 7.4) to form alkylated phosphate derivatives :

  • Reactivity : Covalent binding to DNA competes with hydrolysis, with rate constants k<sub>c</sub> (DNA binding) and k<sub>T</sub> (tetraol formation) dependent on NaCl concentration .

[NaCl] (M)k<sub>c</sub> (min<sup>−1</sup>)k<sub>T</sub> (min<sup>−1</sup>)
00.120.03
1.50.050.01

Stereochemical Influence on Reactivity

The cis-configuration of the diol epoxide dictates its mutagenic potency:

  • Diastereomer comparison : The cis-isomer (diol epoxide-1) is less mutagenic than the trans-isomer (diol epoxide-2) but forms more stable DNA adducts .

  • Microsomal metabolism : Rat liver microsomes convert (±)-trans-7,8-dihydrodiol to diol epoxide-1 and epoxide-2 in ratios ranging from 1.7:1 to 1:1, depending on protein concentration .

Environmental and Biological Implications

  • Carcinogenicity : The cis-diol epoxide’s ability to form persistent DNA adducts explains BaP’s role in tobacco-related cancers .

  • Detoxification : Intestinal CYP1A1 activity limits systemic exposure to BaP metabolites, mediated by TLR2-dependent enzyme induction .

Scientific Research Applications

Environmental Impact and Toxicology

Benzo(a)pyrene-7,8-diol is primarily recognized for its role as a metabolite of benzo(a)pyrene, a well-known environmental pollutant. It is implicated in various toxicological studies due to its mutagenic properties:

  • Mutagenicity : The compound exhibits mutagenic effects in both bacterial and mammalian systems. It has been shown to bind to DNA, leading to structural distortions that can result in genetic mutations. This binding occurs through intercalation with guanine nucleobases in DNA, which is critical for understanding its carcinogenic potential .
  • Carcinogenicity : The compound's ability to induce mutations in the p53 tumor suppressor gene has been documented extensively. Mutations in this gene are prevalent in over 50% of human tumors, linking benzo(a)pyrene metabolites to cancer development .

Biochemical Mechanisms

The biochemical interactions of benzo(a)pyrene-7,8-diol involve several key pathways:

  • Enzyme Induction : The compound induces cytochrome P450 enzymes (specifically CYP1A1) via the aryl hydrocarbon receptor pathway. This induction increases the metabolic activation of procarcinogens like benzo(a)pyrene into more reactive forms .
  • DNA Interaction : The compound's binding to DNA not only distorts the double helix but also affects transcriptional regulation. This interaction is crucial for understanding how environmental exposures can lead to long-term health effects .

Medicinal Chemistry and Therapeutic Potential

Recent studies have explored the potential therapeutic applications of benzo(a)pyrene derivatives:

  • Drug Development : Research indicates that derivatives of benzo(a)pyrene can serve as lead compounds in drug design. Their unique structural properties allow for modifications that may enhance biological activity against specific targets .
  • Antioxidant Properties : Some studies suggest that certain derivatives may exhibit antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases .

Summary of Research Findings

The following table summarizes key findings related to the applications of benzo(a)pyrene-7,8-diol:

Application AreaKey FindingsReferences
Environmental ToxicologyMutagenic effects observed in bacterial and mammalian systems , ,
CarcinogenicityLinks to p53 gene mutations; significant role in cancer development ,
Biochemical MechanismsInduces CYP1A1 enzyme; binds to DNA causing structural distortions ,
Medicinal ChemistryPotential lead compounds for drug development; antioxidant properties noted ,

Case Studies

Several case studies illustrate the implications of benzo(a)pyrene-7,8-diol in real-world scenarios:

  • Case Study on Tobacco Smoke : Research has shown that exposure to tobacco smoke significantly increases levels of benzo(a)pyrene metabolites in smokers' tissues. This correlation emphasizes the need for ongoing studies into smoking cessation and public health interventions focused on reducing exposure to carcinogens derived from tobacco products .
  • Environmental Monitoring : Studies conducted in urban areas have detected high levels of benzo(a)pyrene and its metabolites in air and soil samples. These findings highlight the importance of monitoring PAH levels as part of environmental health assessments and regulatory frameworks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Differences

The carcinogenicity of B[a]P metabolites is highly dependent on stereochemistry. Key analogs and their distinguishing features include:

Compound Structure/Stereochemistry Key Enzymes Involved DNA Adduct Type Carcinogenic Potency
cis-BPDE 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro-B[a]P (cis-epoxide relative to 7-OH) CYP1A1, CYP1B1, epoxide hydrolase N6-deoxyadenosine, N2-deoxyguanosine Moderate (lower than anti-BPDE)
trans-BPDE (anti-BPDE) 7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydro-B[a]P (trans-epoxide relative to 7-OH) CYP1A1, CYP1B1, epoxide hydrolase (+)-N2-10S-(7R,8S,9R-trihydroxy)-dG adduct High (most mutagenic and tumorigenic)
B[a]P-7,8-diol trans-7,8-dihydroxy-7,8-dihydro-B[a]P (precursor to BPDEs) CYP1A1, CYP1B1, epoxide hydrolase Non-reactive unless further oxidized Low (requires activation)
B[a]P-7,8,9,10-tetraol (cis-syn isomer) 7β,8α,9β,10β-tetrahydroxy-7,8,9,10-tetrahydro-B[a]P (oxidation product of (+)-B[a]P-7,8-diol) CYP1A1, CYP1B1 Not DNA-reactive; detoxification metabolite Non-carcinogenic
Reverse-BPDE Benzo[a]pyrene-9,10-diol-7,8-epoxide (alternative epoxidation site) CYP enzymes (minor pathway) Poorly characterized adducts Negligible
B[a]P-7,8-dione (BPQ) Oxidative derivative of B[a]P-7,8-diol via aldo-keto reductase (AKR) AKR, reactive oxygen species (ROS) Stable dGuo and dAdo adducts via radical pathways Moderate (non-stereospecific damage)

Metabolic Pathways and Enzyme Specificity

  • cis-BPDE vs. trans-BPDE : The trans (anti) isomer is metabolically favored in humans and exhibits 60% of the tumor-initiating activity of parent B[a]P, while the cis isomer shows minimal activity. This disparity arises from the anti-BPDE’s ability to form stable DNA adducts resistant to repair, whereas cis-BPDE adducts are less persistent .
  • Role of CYP1B1 : Critical for oxidizing B[a]P-7,8-diol to BPDEs, with human CYP1B1 showing higher efficiency than rodent orthologs .
  • Detoxification: UDP-glucuronosyltransferases (UGTs) conjugate B[a]P-7,8-diol to glucuronic acid, reducing its bioavailability for epoxidation .

Mutagenicity and Cytotoxicity

  • Anti-BPDE : Highly mutagenic in Salmonella typhimurium TA1538 and TA98 strains (4-fold higher than cis-BPDE) and induces frameshift mutations in mammalian cells .
  • cis-BPDE : Lower mutagenicity due to rapid hydrolysis in aqueous media (half-life <30 seconds) compared to anti-BPDE (half-life 6–12 minutes) .
  • BPQ : Generates stable adducts via radical-mediated mechanisms, bypassing epoxide formation, and contributes to oxidative DNA damage (e.g., 8-oxo-dGuo) .

Biological Activity

Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is a derivative of benzo(a)pyrene (B[a]P), a well-known polycyclic aromatic hydrocarbon (PAH) associated with carcinogenic properties. This compound undergoes complex metabolic pathways that lead to its biological activities, particularly its mutagenic and carcinogenic effects.

The metabolism of B[a]P involves several steps catalyzed by cytochrome P450 enzymes, primarily CYP1A1. The initial step involves the oxidation of B[a]P to form benzo(a)pyrene-7,8-epoxide, which can subsequently be hydrated to produce the diol form. This diol can further undergo oxidation to yield various reactive metabolites, including diol epoxides that are highly mutagenic.

Key Metabolic Pathways

  • Formation of Epoxides :
    • B[a]P is first converted to benzo(a)pyrene-7,8-epoxide.
    • This epoxide can be hydrated to form benzo(a)pyrene-7,8-diol.
    • Further oxidation leads to the formation of diol epoxides.
  • DNA Interaction :
    • The diol epoxides can covalently bind to DNA, particularly at the N2 position of guanine bases.
    • This binding distorts the DNA helix and can lead to mutations such as guanine to thymine transversions, which are implicated in oncogenesis .

Biological Activity and Toxicity

The biological activity of benzo(a)pyrene-7,8-diol is largely attributed to its ability to form DNA adducts. These adducts interfere with normal cellular processes and can initiate carcinogenesis.

Case Studies and Research Findings

  • Carcinogenicity Studies :
    • Various studies have demonstrated that exposure to B[a]P and its metabolites leads to increased tumor formation in animal models. For instance, mice exposed to B[a]P showed significant DNA adduct formation correlating with tumor development .
  • Genotoxic Effects :
    • Research indicates that benzo(a)pyrene-7,8-diol can induce oxidative stress through the generation of reactive oxygen species (ROS), which further contributes to DNA damage .
  • CYP1A1 Variants :
    • Different variants of CYP1A1 exhibit varying efficiencies in metabolizing B[a]P into its active forms. Studies have shown that CYP1A1.4 has a significantly lower catalytic efficiency compared to wild-type CYP1A1 in producing diol metabolites from B[a]P .

Data Table: Summary of Key Findings

StudyCompoundFindings
CYP1A1 VariantsKinetic analysis showed different efficiencies in metabolizing B[a]PVariants impact the formation of carcinogenic metabolites
Benzo(a)pyrene-7,8-diolInduced ROS generation leading to DNA fragmentationSuggests a novel pathway for genotoxicity
DNA Adduct FormationSignificant correlation between exposure levels and tumor incidence in miceSupports the role of B[a]P in carcinogenesis

Q & A

Q. Q1: What is the enzymatic pathway for the metabolic activation of Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), and how can researchers experimentally validate stereospecific steps?

Methodological Answer: The metabolic activation involves three enzymatic steps:

Cytochrome P450 (CYP1A1/CYP1B1) stereospecifically oxidizes benzo(a)pyrene (BaP) to 7,8-epoxide, yielding a single enantiomer .

Epoxide hydrolase hydrolyzes 7,8-epoxide to (-)-trans-7,8-diol, which is optically pure .

CYP enzymes oxygenate (-)-trans-7,8-diol to form cis- and trans-diol epoxides (e.g., anti-BPDE and syn-BPDE) in a ~10:1 ratio .
Validation Methods:

  • Use recombinant CYP isoforms and epoxide hydrolase in vitro assays to track stereospecificity via chiral chromatography .
  • Inhibit specific enzymes (e.g., ketoconazole for CYP1A1) to confirm metabolic intermediates .

Q. Q2: How does BPDE form covalent DNA adducts, and what analytical techniques are used to detect them?

Methodological Answer: BPDE binds to the N2 position of deoxyguanosine, forming (+)-anti-BPDE-dG adducts as the major product . Detection Techniques:

  • Fluorescence spectroscopy : Measures structural changes in DNA-BPDE complexes (e.g., hypochromicity or quenching) .
  • 32P-postlabeling : Detects adducts at sensitivity levels of 1 adduct per 10^9 nucleotides .
  • LC-MS/MS : Quantifies adducts using collision-induced dissociation and stable isotope-labeled standards .

Advanced Research Questions

Q. Q3: How does stereochemistry influence the mutagenic potency of BPDE isomers, and how can conflicting data on enantiomer activity be resolved?

Methodological Answer: The (+)-anti-BPDE enantiomer is ~10× more mutagenic than (-)-anti-BPDE due to its preferential DNA intercalation and adduct stability . Resolving Data Contradictions:

  • Use enantiomerically pure standards synthesized via asymmetric catalysis .
  • Compare adduct repair kinetics (e.g., nucleotide excision repair efficiency) using cell lines with defined DNA repair deficiencies .

Q. Q4: What detoxification pathways mitigate BPDE toxicity, and how can researchers model their efficiency?

Methodological Answer: Key detoxification mechanisms include:

  • UGT1A7-mediated glucuronidation : Conjugates BPDE metabolites (Km = 15.5 μM for (-)-trans-7,8-diol) .
  • Glutathione S-transferase (GST) : Catalyzes glutathione conjugation to BPDE (e.g., GSTA5 with Km ~12–15 μM) .
    Modeling Efficiency:
  • Use hepatocyte-derived cell lines (e.g., RALA255-10G) treated with inducers like oltipraz to upregulate UGT1A7 .
  • Quantify metabolite clearance via LC-MS in microsomal assays .

Q. Q5: How do researchers differentiate BPDE-induced DNA adducts from oxidative damage in complex biological matrices?

Methodological Answer:

Parameter BPDE-DNA Adducts Oxidative Damage
Biomarker (+)-anti-BPDE-dG8-oxo-dG
Detection Method 32P-postlabeling, LC-MS/MSHPLC-ECD, ELISA
Repair Mechanism Nucleotide excision repairBase excision repair
Validation: Co-treat samples with antioxidants (e.g., N-acetylcysteine) to isolate oxidative damage .

Q. Q6: What novel mechanisms (e.g., sulfonation) compete with the diol epoxide pathway in BPDE activation?

Methodological Answer: Sulfonation by sulfite anions (from environmental SO2) converts BPDE intermediates to sulfonated DNA adducts, which are more stable than epoxides . Experimental Design:

  • Expose bronchial explants to isotopically labeled BaP and track sulfonated adducts via tandem MS .
  • Compare mutagenicity in sulfotransferase (SULT)-knockout vs. wild-type models .

Q. Q7: How do researchers assess the efficacy of chemopreventive agents (e.g., chlorophyllin) in blocking BPDE-DNA binding?

Methodological Answer: Chlorophyllin inhibits BPDE-DNA adduct formation by intercalating into DNA and scavenging reactive intermediates . Protocol:

  • Pre-treat DNA with chlorophyllin (0.1–10 μM) before BPDE exposure.
  • Quantify adduct reduction via fluorescence polarization or Ames mutagenicity assay .

Q. Q8: What role do RNA adducts play in BPDE toxicity, and how are they characterized?

Methodological Answer: BPDE binds to RNA guanine residues, disrupting translational fidelity and promoting ribosomal stalling . Characterization Methods:

  • Isolate RNA adducts via phenol-chloroform extraction and digest with RNase T1.
  • Analyze adducts by reverse-phase HPLC coupled with radiometric detection .

Q. Q9: How do CYP polymorphisms (e.g., CYP1A1*2C) affect BPDE metabolic activation across populations?

Methodological Answer: CYP1A1*2C (Ile462Val) increases BPDE formation by enhancing enzyme activity . Population Studies:

  • Genotype human liver samples via TaqMan PCR.
  • Correlate CYP variants with BPDE-DNA adduct levels in ex vivo bronchial explants .

Q. Q10: What advanced computational models predict BPDE metabolite interactions with nuclear receptors?

Methodological Answer:

Model Application Reference
Molecular Dynamics BPDE binding to AhR/ARNT[18]
QSAR Predict metabolite toxicity[4]
Validation: Compare docking simulations with in vitro luciferase reporter assays for AhR activation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.